molecular formula C22H19N3OS2 B11366883 N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11366883
M. Wt: 405.5 g/mol
InChI Key: AXJHTDBZTATRAR-UHFFFAOYSA-N
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Description

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the following steps:

    Formation of Thiazole Rings: The thiazole rings can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling of Thiazole Units: The two thiazole units are then coupled using a suitable linker, such as an acetamide group. This can be achieved through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by linking the two thiazole units through the acetamide group under controlled conditions, often involving the use of catalysts and specific solvents.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, would be essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the thiazole rings into dihydrothiazoles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Scientific Research Applications

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: It is used in the development of new catalysts and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it may interfere with signaling pathways by binding to receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

Uniqueness

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to its dual thiazole structure, which imparts distinct chemical and biological properties. This dual structure allows for enhanced binding interactions with molecular targets, making it a promising candidate for drug development and other applications.

Properties

Molecular Formula

C22H19N3OS2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C22H19N3OS2/c1-14-8-10-16(11-9-14)20-15(2)28-22(25-20)24-19(26)12-18-13-27-21(23-18)17-6-4-3-5-7-17/h3-11,13H,12H2,1-2H3,(H,24,25,26)

InChI Key

AXJHTDBZTATRAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CC3=CSC(=N3)C4=CC=CC=C4)C

Origin of Product

United States

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